

"comparative analysis of NOT Receptor Modulator 1 and similar compounds"

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Compound of Interest

Compound Name: NOT Receptor Modulator 1

Cat. No.: B1663186

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Comparative Analysis of Cannabinoid Receptor Modulators

A note on the topic: The initial request for a comparative analysis of "NOT Receptor Modulator 1" could not be fulfilled as no specific compound with this designation is documented in publicly available scientific literature. Therefore, this guide provides a comparative analysis of a well-researched class of compounds: Cannabinoid Receptor Modulators, focusing on the Cannabinoid Receptor 1 (CB1R). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of selected modulators, their performance data, and the experimental methods used for their evaluation.

Overview of Cannabinoid Receptor Modulators

Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a key component of the endocannabinoid system and plays a crucial role in regulating a wide array of physiological processes, including pain, appetite, mood, and memory. The modulation of CB1R activity by synthetic and natural ligands is a significant area of therapeutic research. These modulators can be categorized as agonists, which activate the receptor, or antagonists/inverse agonists, which block or reduce its basal activity.

Quantitative Performance of Selected CB1R Modulators

The following table summarizes the in vitro potency of several well-characterized CB1R modulators. The data is derived from studies utilizing the GRABeCB2.0 sensor, a genetically encoded fluorescent sensor based on the human CB1R, expressed in HEK293 cells.

Compound	Type	Parameter	Value (nM)
CP55,940	Full Agonist	EC50	0.04 - 31[1]
WIN55,212-2	Full Agonist	EC50	564 ± 34[1]
2-Arachidonoylglycerol (2-AG)	Endogenous Agonist	EC50	85[1]
Rimonabant	Antagonist/Inverse Agonist	IC50	56 ± 2.3 (vs. 10 µM 2-AG)[1]
Rimonabant	Antagonist/Inverse Agonist	IC50	181 ± 52 (vs. 20 µM 2-AG)[1]
JD5037	Antagonist	IC50	148[2]
MRI-1867	Antagonist	IC50	105[2]

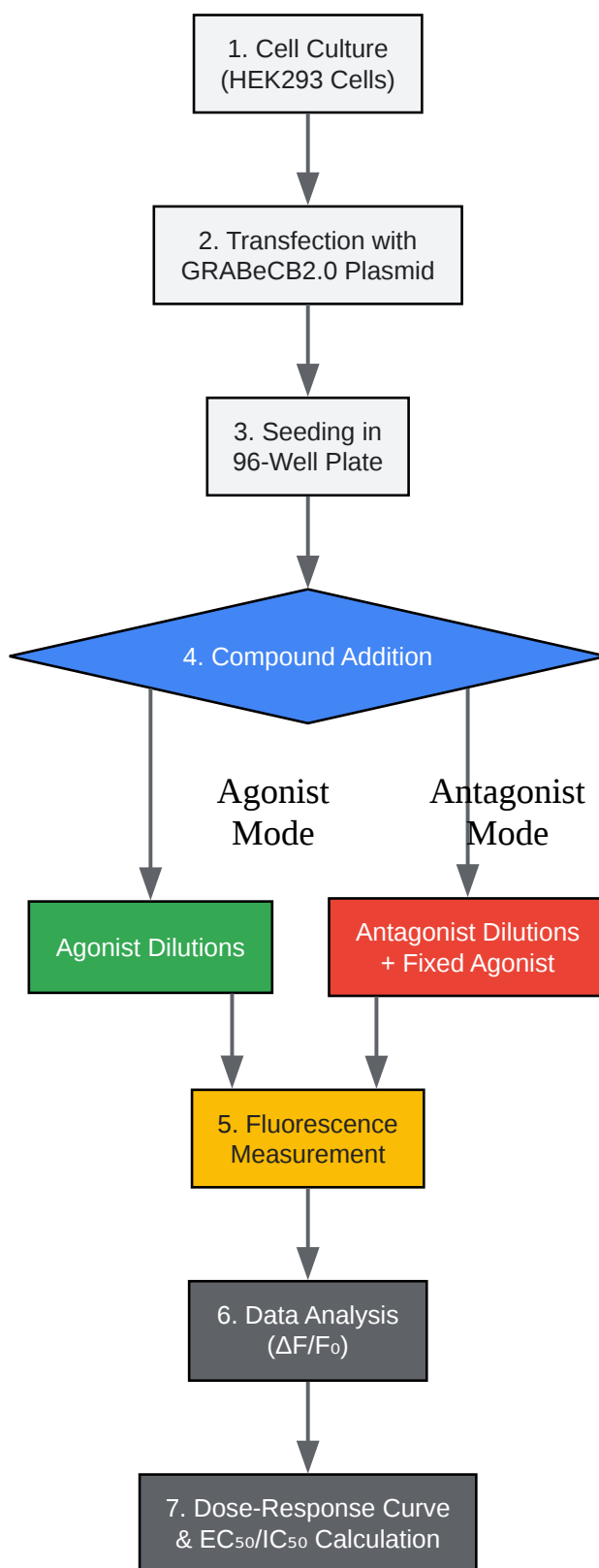
EC50: Half-maximal effective concentration. The concentration of an agonist that produces 50% of the maximal possible effect. IC50: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits the response to an agonist by 50%.

Signaling Pathway of Cannabinoid Receptor 1 (CB1R)

Upon activation by an agonist, the CB1 receptor primarily couples to inhibitory G proteins (Gi/o).[3][4] This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[4][5] CB1R activation also modulates ion channels, typically inhibiting N-, P/Q-, and L-type calcium channels and

activating G protein-gated inwardly rectifying potassium (GIRK) channels.^[5]^[6] Furthermore, CB1R signaling can influence other pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways, which are involved in cell survival and proliferation.^[3]^[4]





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